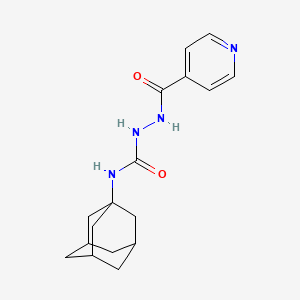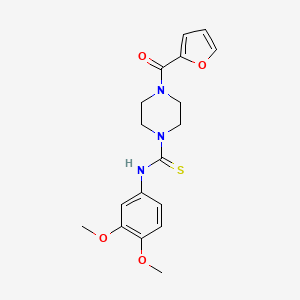![molecular formula C20H29N3O3S B4120005 N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120005.png)
N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide
Vue d'ensemble
Description
N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide, also known as APSH or MLR-1023, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of adamantyl-sulfonyl-hydrazine (ASH) derivatives, which are known for their ability to inhibit the activity of a specific enzyme called 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Mécanisme D'action
The mechanism of action of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide involves the inhibition of 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol in adipose tissue. By inhibiting this enzyme, N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide reduces the production of cortisol in adipose tissue, which leads to improved glucose and lipid metabolism. N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide has also been shown to reduce inflammation and oxidative stress in adipose tissue, which further contributes to its therapeutic effects.
Biochemical and Physiological Effects:
N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide has been shown to have various biochemical and physiological effects, including improved glucose and lipid metabolism, reduced inflammation and oxidative stress, and increased insulin sensitivity. N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide has also been shown to reduce body weight and fat mass in animal models of obesity and metabolic syndrome. These effects are thought to be mediated by the inhibition of 11β-HSD1 and the subsequent reduction in cortisol production in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide is its high selectivity for 11β-HSD1, which makes it a useful tool for studying the role of this enzyme in various diseases. N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Orientations Futures
There are several future directions for the study of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide. One area of interest is the development of more soluble analogs of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide that can be administered more easily in vivo. Another area of interest is the investigation of the long-term safety and efficacy of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide in humans. Additionally, N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide could be studied in combination with other drugs or interventions to determine its potential synergistic effects. Finally, further research is needed to fully understand the mechanisms of action of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide and its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and metabolic syndrome. The main target of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide is the enzyme 11β-HSD1, which plays a crucial role in the metabolism of cortisol, a hormone that regulates glucose and fat metabolism. Inhibition of 11β-HSD1 by N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide leads to a reduction in the production of cortisol in adipose tissue, which results in improved glucose and lipid metabolism.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[(4-propylphenyl)sulfonylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-2-3-14-4-6-18(7-5-14)27(25,26)23-22-19(24)21-20-11-15-8-16(12-20)10-17(9-15)13-20/h4-7,15-17,23H,2-3,8-13H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPKYAKRGPUEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-propylphenyl)sulfonyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4119935.png)
![methyl 6-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B4119940.png)
![2-[4-(3,4-difluorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4119947.png)
![methyl 2-[({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4119954.png)
![methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4119958.png)
![N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4119961.png)
![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4119966.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B4119967.png)

![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4119992.png)
![2-{[(3,4-dichlorobenzyl)thio]acetyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4120019.png)
![1-(2,4-dimethylbenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4120039.png)
